molecular formula C15H15FN2O3 B2892612 N-[(3,4-dimethoxyphenyl)methyl]-6-fluoropyridine-3-carboxamide CAS No. 1376299-00-1

N-[(3,4-dimethoxyphenyl)methyl]-6-fluoropyridine-3-carboxamide

Cat. No. B2892612
CAS RN: 1376299-00-1
M. Wt: 290.294
InChI Key: UGGIFCOKOCECOG-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-6-fluoropyridine-3-carboxamide, also known as ML277, is a small molecule that has gained significant attention in recent years due to its potential therapeutic applications. It is a selective activator of the KCNQ1 potassium channel, which plays an important role in regulating the electrical activity of cells in various tissues, including the heart, pancreas, and inner ear. In

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-6-fluoropyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including long QT syndrome, diabetes, and hearing loss. In long QT syndrome, mutations in the KCNQ1 channel can cause abnormal heart rhythms, which can lead to sudden cardiac death. N-[(3,4-dimethoxyphenyl)methyl]-6-fluoropyridine-3-carboxamide has been shown to selectively activate the KCNQ1 channel, thereby restoring normal electrical activity and preventing arrhythmias.
In diabetes, KCNQ1 channels play a role in regulating insulin secretion from pancreatic beta cells. N-[(3,4-dimethoxyphenyl)methyl]-6-fluoropyridine-3-carboxamide has been shown to enhance insulin secretion in vitro and in vivo, making it a potential treatment for type 2 diabetes. Additionally, N-[(3,4-dimethoxyphenyl)methyl]-6-fluoropyridine-3-carboxamide has been shown to protect against noise-induced hearing loss by activating KCNQ1 channels in the inner ear.

Mechanism of Action

N-[(3,4-dimethoxyphenyl)methyl]-6-fluoropyridine-3-carboxamide selectively activates KCNQ1 channels by binding to a specific site on the channel protein. This activation results in an increase in the flow of potassium ions out of the cell, which hyperpolarizes the membrane and reduces excitability. This mechanism of action is unique to N-[(3,4-dimethoxyphenyl)methyl]-6-fluoropyridine-3-carboxamide and distinguishes it from other potassium channel activators.
Biochemical and Physiological Effects:
N-[(3,4-dimethoxyphenyl)methyl]-6-fluoropyridine-3-carboxamide has been shown to have several biochemical and physiological effects, including increased insulin secretion, reduced excitability in cardiac and neuronal cells, and protection against noise-induced hearing loss. These effects are mediated by the selective activation of KCNQ1 channels and are dependent on the concentration of N-[(3,4-dimethoxyphenyl)methyl]-6-fluoropyridine-3-carboxamide.

Advantages and Limitations for Lab Experiments

N-[(3,4-dimethoxyphenyl)methyl]-6-fluoropyridine-3-carboxamide has several advantages for lab experiments, including its high yield and purity, selective activation of KCNQ1 channels, and unique mechanism of action. However, there are also some limitations to its use, including potential off-target effects, limited solubility in aqueous solutions, and the need for specialized equipment for electrophysiological recordings.

Future Directions

There are several future directions for research on N-[(3,4-dimethoxyphenyl)methyl]-6-fluoropyridine-3-carboxamide, including further characterization of its mechanism of action, optimization of its pharmacological properties, and evaluation of its efficacy and safety in animal models and clinical trials. Additionally, N-[(3,4-dimethoxyphenyl)methyl]-6-fluoropyridine-3-carboxamide could be used as a tool for investigating the role of KCNQ1 channels in various physiological processes and disease states. Finally, N-[(3,4-dimethoxyphenyl)methyl]-6-fluoropyridine-3-carboxamide could be used as a starting point for the development of novel potassium channel activators with improved selectivity and potency.

Synthesis Methods

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-6-fluoropyridine-3-carboxamide involves several steps, starting with the reaction of 3,4-dimethoxybenzylamine with 2,6-difluoropyridine-3-carboxylic acid, followed by a series of purification and isolation steps. The final product is obtained in high yield and purity, making it suitable for further research and development.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-6-fluoropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3/c1-20-12-5-3-10(7-13(12)21-2)8-18-15(19)11-4-6-14(16)17-9-11/h3-7,9H,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGIFCOKOCECOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CN=C(C=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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